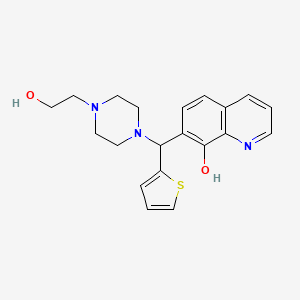

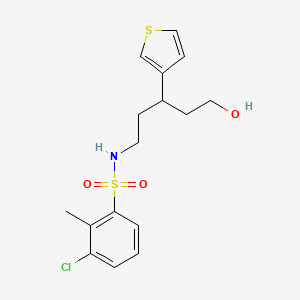

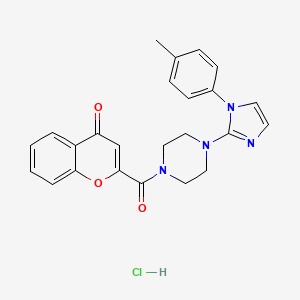

N-(2-(1H-吡唑-1-基)嘧啶-5-基)噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide” is an organic compound that belongs to the class of benzimidazoles . It is a white solid with a melting point range of 147–150 °C .

Synthesis Analysis

The synthesis of this compound involves a Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3 . This yields the desired compounds in varying yields (13–28%) .Molecular Structure Analysis

The molecular structure of this compound is characterized by eight conserved α-helices (αD- αI, αEF1, αEF2) and four short β-strands (β6–β9) .Chemical Reactions Analysis

This compound exhibits potent CDK2 inhibitory activity . It also shows a dose-dependent increase in MDA concentration .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point range of 147–150 °C . Its density is predicted to be 1.40±0.1 g/cm3 . The compound is soluble in DMSO but insoluble in water .科学研究应用

Anticancer Agents

This compound has been studied for its potential as an anticancer agent. Specifically, it has been used in the design and synthesis of CDK2 inhibitors, which are potential anticancer agents . CDK2 inhibitors have been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

CDK2 Inhibitors

The compound has been used in the development of potent and selective CDK2 inhibitors. Among the series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that were developed, one compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Antiproliferative Activity

The compound has shown significant antiproliferative activity. In studies, it reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

Drug Discovery

This compound has been used in drug discovery, specifically in the lead optimization phase of early drug discovery .

Enzyme Inhibitors

The compound has been used in the design and synthesis of enzyme inhibitors. Specifically, it has been used in the development of succinate dehydrogenase inhibitors .

Bioisosteric Replacement

The compound has been used in bioisosteric replacement, a strategy used in medicinal chemistry to retain the biological activity of a compound while modifying its physical properties .

作用机制

Target of Action

The primary target of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by reducing the phosphorylation of retinoblastoma at Thr821 . The compound’s interaction with CDK2 leads to changes in the cell cycle, arresting cells at the S and G2/M phases .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell death . This compound has displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

安全和危害

属性

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5OS/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSYDQDYBIPBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2841316.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)

![3-amino-N-(2-chlorobenzyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841321.png)

![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)

![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)

![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)